molecular formula C12H14I2N2 B14510869 1,1'-Dimethyl-2,4'-bipyridin-1-ium diiodide CAS No. 63095-06-7

1,1'-Dimethyl-2,4'-bipyridin-1-ium diiodide

Katalognummer: B14510869
CAS-Nummer: 63095-06-7
Molekulargewicht: 440.06 g/mol
InChI-Schlüssel: SZXPXTVEEGCLJD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C12H14I2N2. It is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of two iodine atoms and a bipyridinium core with methyl groups attached to the nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide typically involves the alkylation of bipyridine derivatives. One common method is the reaction of 2,4’-bipyridine with methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows:

2,4’-Bipyridine+2CH3I1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide\text{2,4'-Bipyridine} + 2 \text{CH}_3\text{I} \rightarrow \text{1,1'-Dimethyl-2,4'-bipyridin-1-ium diiodide} 2,4’-Bipyridine+2CH3​I→1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide

Industrial Production Methods

Industrial production of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or chromatography techniques to obtain high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding bipyridine derivative.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: N-oxides of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide.

    Reduction: 2,4’-Bipyridine.

    Substitution: Various substituted bipyridinium derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the development of electrochromic devices and redox flow batteries.

Wirkmechanismus

The mechanism of action of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core. The compound can undergo redox reactions, which are crucial for its applications in electrochromic devices and batteries. The bipyridinium core can accept and donate electrons, making it an effective redox mediator.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-Dimethyl-4,4’-bipyridinium dichloride:

    1,1’-Dimethyl-3,3’-bipyridinium diiodide: Similar structure but different positional isomers, affecting its chemical properties.

Uniqueness

1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide is unique due to its specific substitution pattern, which influences its redox properties and reactivity. This makes it particularly suitable for applications requiring precise redox control, such as in electrochromic devices and redox flow batteries.

Eigenschaften

CAS-Nummer

63095-06-7

Molekularformel

C12H14I2N2

Molekulargewicht

440.06 g/mol

IUPAC-Name

1-methyl-2-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide

InChI

InChI=1S/C12H14N2.2HI/c1-13-9-6-11(7-10-13)12-5-3-4-8-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2

InChI-Schlüssel

SZXPXTVEEGCLJD-UHFFFAOYSA-L

Kanonische SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=[N+]2C.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.